N-methylpiperidine-1-carboxamide
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Overview
Description
N-methylpiperidine-1-carboxamide is a chemical compound belonging to the piperidine family, which is characterized by a six-membered ring containing one nitrogen atom. Piperidine derivatives are significant in the field of medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-methylpiperidine-1-carboxamide can be synthesized through several methods. One common approach involves the amidation of carboxylic acids with amines. This reaction can be catalyzed or non-catalyzed, depending on the desired conditions and reagents . The amidation process typically involves activating the carboxylic acid to form an intermediate, which then reacts with the amine to form the amide bond .
Industrial Production Methods
Industrial production of this compound often employs catalytic amidation due to its efficiency and high yield. The use of catalysts such as nickel or iridium can facilitate the reaction under milder conditions, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-methylpiperidine-1-carboxylic acid, while reduction may produce N-methylpiperidine .
Scientific Research Applications
N-methylpiperidine-1-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a precursor in the synthesis of biologically active compounds.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simpler compound with a similar structure but without the carboxamide group.
N-methylpiperidine: Similar to N-methylpiperidine-1-carboxamide but lacks the carboxamide group.
Piperidine-1-carboxamide: Similar but without the methyl group.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and pharmaceuticals .
Properties
CAS No. |
36879-48-8 |
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Molecular Formula |
C7H14N2O |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
N-methylpiperidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-8-7(10)9-5-3-2-4-6-9/h2-6H2,1H3,(H,8,10) |
InChI Key |
BSOVIALCHYCZQT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)N1CCCCC1 |
Origin of Product |
United States |
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